![molecular formula C9H10N2O3 B1296903 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 90557-92-9](/img/structure/B1296903.png)
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .Scientific Research Applications
Medicinal Chemistry
The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . It has the ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
Synthesis of Analogues
2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine is useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
Enzymatic Synthesis
Chiral motifs of 2,3-dihydro-1,4 benzodioxine are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxine motif using engineered
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19419) suggests that it may have good bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUZUYLZSZHFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284292 |
Source
|
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | |
CAS RN |
90557-92-9 |
Source
|
Record name | 90557-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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